(6S)-Hydroxy (R,S)-Palonosetron
Description
Properties
Molecular Formula |
C₁₉H₂₄N₂O₂ |
|---|---|
Molecular Weight |
312.41 |
Synonyms |
(3aR,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy in CINV Prevention
Acute Phase (0–24 Hours)
- Non-Inferiority to Older 5-HT₃RAs: Palonosetron demonstrates comparable complete response (CR) rates to ondansetron, dolasetron, and granisetron in acute CINV prevention. Pooled phase III trials reported CR rates of 59–81% for palonosetron versus 57–68% for older agents .
- Oral vs. Intravenous (IV) Formulations: Oral palonosetron (0.50 mg) achieves non-inferior CR rates to IV palonosetron (0.25 mg) in patients receiving moderately emetogenic chemotherapy (MEC) .
Delayed Phase (24–120 Hours)
- Superiority Over Older Agents: Palonosetron significantly outperforms first-generation 5-HT₃RAs in delayed CINV, with CR rates of 45–76% versus 33–55% for ondansetron/granisetron . This superiority is attributed to its prolonged receptor binding and NK-1 pathway modulation .
- Combination Therapy: Adding dexamethasone to palonosetron enhances acute-phase CR rates (e.g., 81% vs. 69% without dexamethasone) but offers less incremental benefit in the delayed phase .
Table 1: Efficacy Comparison (CR Rates)
Pharmacokinetics (PK)
- Half-Life : ~40 hours, enabling once-daily dosing .
- Bioavailability : Oral and IV formulations exhibit similar area-under-the-curve (AUC) exposure, with oral 0.50 mg achieving comparable efficacy to IV 0.25 mg .
- Dose Linearity : PK parameters are linear across oral doses (0.25–0.75 mg) .
Special Populations
- Elderly Patients: Palonosetron provides superior delayed-phase CR rates (62% vs. 48% for ondansetron/dolasetron) and better nausea control on days 2–3 post-chemotherapy .
- Combination with NK-1 Antagonists: Palonosetron + NK-1 antagonists (e.g., netupitant) significantly improve overall CR rates (89% vs. 76% for palonosetron monotherapy) .
Preparation Methods
Hydroxylation of Palonosetron Intermediate
The most cited method involves hydroxylation of Palonosetron or its precursors. Key steps include:
Biosynthetic Pathways
In vitro studies using human liver microsomes identify CYP2D6 and CYP3A4 as primary enzymes responsible for 6S-hydroxylation. This method is less scalable but critical for metabolite profiling.
Process Optimization and Challenges
Stereochemical Control
Achieving the 6S configuration requires chiral auxiliaries or asymmetric catalysis:
Impurity Profiling
Co-eluting impurities necessitate advanced analytical techniques:
| Technique | Conditions | Detection Limit |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA/ACN gradient | 0.05% |
| LC-MS/MS | ESI+, m/z 313 → 227 | 0.01% |
| Chiral SFC | Chiralpak AD-H, CO₂/MeOH | 0.1% |
Industrial-Scale Production Insights
Patents highlight scalability hurdles and solutions:
-
-
Key Step : Hydrogenation of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide with Pd/C.
-
Yield Improvement : 65% → 82% via solvent optimization (ethanol/water vs. THF).
-
-
-
Innovation : One-pot cyclization using boron trifluoride etherate reduces epimerization.
-
Purity : >99% after recrystallization (isopropanol/HCl).
-
Q & A
Basic Research Questions
Q. What is the comparative efficacy of (6S)-Hydroxy (R,S)-Palonosetron versus first-generation 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV)?
- Methodological Answer : Efficacy is typically assessed through randomized, double-blind, phase III trials comparing complete response (CR) rates (no emesis, no rescue medication) during acute (0–24 h) and delayed (24–120 h) phases. For example, pooled analyses of phase III trials demonstrated that palonosetron (0.25 mg) achieved significantly higher CR rates than ondansetron (68.6% vs. 81.0% in acute phase; 55.1% vs. 74.1% in delayed phase) . Key design elements include stratification by corticosteroid use and emetogenic chemotherapy type (MEC/HEC). Statistical methods like relative risk (RR) with 95% confidence intervals are critical for interpretation .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
- Methodological Answer : The compound should be stored in a ventilated environment at controlled room temperature (20–25°C) and protected from strong oxidizers. Handling requires closed-system processing, PPE (gloves, safety goggles), and inert material (e.g., sand) for spill containment. Stability data indicate a pH range of 4.5–5.5 in aqueous solutions, with no explosive properties .
Q. How does the pharmacokinetic profile of this compound influence dosing regimens?
- Methodological Answer : Pharmacokinetic studies using non-compartmental analysis (Phoenix WinNonlin software) show a half-life of ~40 hours, volume of distribution (Vd) of 6.96–12.6 L/kg, and clearance rates of 1.11–3.90 mL/min/kg . These parameters support single-dose administration, avoiding the need for repeated dosing in 24–72 hour windows. Bioequivalence studies comparing oral and IV routes (e.g., AUC comparisons) confirm similar efficacy (84.3% vs. 80.8% CR rates) .
Advanced Research Questions
Q. How can conflicting data on optimal dosing (0.25 mg vs. 0.75 mg) be resolved in clinical trial design?
- Methodological Answer : Pooled analyses of patient-level data from phase III trials (n = 3,592) revealed no statistical difference in efficacy between 0.25 mg and 0.75 mg doses (e.g., delayed phase CR rates: P = 0.68) . To address discrepancies, future studies should incorporate subgroup analyses (e.g., corticosteroid use, HEC/MEC stratification) and Bayesian adaptive designs for dose optimization .
Q. What experimental models are suitable for investigating this compound’s efficacy beyond CINV?
- Methodological Answer : Preclinical studies using crossover designs (e.g., naloxone-precipitated opioid withdrawal models) can evaluate antiemetic synergies. For example, a double-blind, placebo-controlled pilot study combined palonosetron with hydroxyzine to assess withdrawal symptom reduction via objective scales (e.g., Clinical Opiate Withdrawal Scale) .
Q. How does the combination of dexamethasone with this compound impact antiemetic efficacy in delayed CINV?
- Methodological Answer : A randomized trial (n = 300) demonstrated that single-dose palonosetron (0.25 mg) with dexamethasone (8 mg on day 1) achieved CR rates comparable to multi-day dexamethasone regimens (69.3% vs. 50.3% overall CR; P < 0.001). Methodologically, non-inferiority margins (e.g., Δ < 15%) and Functional Living Index-Emesis (FLIE) scores are critical endpoints .
Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with a lower quantification limit of 0.02 ng/mL is optimal. Plasma concentration-time curves should be analyzed using non-compartmental methods (e.g., Phoenix WinNonlin v6.4) to calculate AUC, Cmax, and T½ .
Data Contradiction Analysis
Q. How should researchers address variability in reported efficacy of this compound across ethnic populations?
- Methodological Answer : Pharmacokinetic studies in U.S. and Japanese cohorts showed consistent Vd (6.96–9.85 L/kg vs. 3.85–12.6 L/kg) and half-life (30.8–36.8 h vs. 33.7–54.1 h), suggesting no need for dose adjustments . However, real-world data analyses (n = 18,597) indicate higher HEC prevalence in certain cohorts, necessitating covariate-adjusted meta-regression in pooled datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
